molecular formula C11H18O2 B14709120 t-Butyldimethylvinylethynylperoxide CAS No. 14906-32-2

t-Butyldimethylvinylethynylperoxide

Cat. No.: B14709120
CAS No.: 14906-32-2
M. Wt: 182.26 g/mol
InChI Key: NRZBWVAKKOCBFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-Butyldimethylvinylethynylperoxide (CAS 14906-32-2) is a specialized organoperoxide compound with a molecular weight of 182.26 g/mol and the molecular formula C11H18O2 . This reagent is characterized by its unique structure featuring a tert-butyl group, a dimethylvinyl moiety, and an ethynylperoxide backbone . The tert-butyl group confers enhanced thermal stability through steric hindrance, while the ethynyl moiety introduces electronic effects that modulate its overall reactivity, making it a valuable compound in scientific research . Its primary research application is in polymer chemistry, where it serves as a radical initiator to drive polymerization reactions and other radical-initiated processes . The mechanism of action for this compound involves the generation of free radicals upon thermal or photochemical decomposition . These reactive free radicals subsequently initiate polymerization by attacking double bonds in monomer units, thereby propagating polymer chains . Beyond materials science, its properties are also investigated in biological and medical research contexts, such as in studies of oxidative stress due to its ability to generate reactive oxygen species, and in ongoing research for potential antimicrobial applications . Synthesis of this compound can be achieved through several methods, including hydrogen peroxide-mediated oxidation of tert-butyldimethylvinylacetylene alcohol or more advanced co-catalysis systems using TEMPO and tert-butyl nitrite (TBN) that operate at ambient temperatures . Alternative photochemical initiation strategies using UV irradiation in a solvent-free environment have also been described . Researchers must note that this compound is a peroxide-forming chemical and should be handled with appropriate safety precautions, including dating containers and periodic testing for peroxide formation . Attention: This product is for research use only. It is not intended for human or veterinary use .

Properties

CAS No.

14906-32-2

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

5-tert-butylperoxy-5-methylhex-1-en-3-yne

InChI

InChI=1S/C11H18O2/c1-7-8-9-11(5,6)13-12-10(2,3)4/h7H,1H2,2-6H3

InChI Key

NRZBWVAKKOCBFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC(C)(C)C#CC=C

Origin of Product

United States

Preparation Methods

Hydrogen Peroxide-Mediated Oxidation

In a representative procedure, tert-butyldimethylvinylacetylene alcohol (0.5 mol) is reacted with 30% H₂O₂ (3.0 mol equivalents) in the presence of HTS (3.5–4.0 g) at 65–80°C under argon. The reaction proceeds via a radical chain mechanism, where HTS facilitates the homolytic cleavage of H₂O₂, generating hydroxyl radicals that abstract hydrogen from the alcohol substrate. After 6 hours, the conversion efficiency reaches 15–19%, with near-quantitative selectivity for the peroxide product.

Table 1: Optimization of H₂O₂-Mediated Oxidation

Parameter Range Tested Optimal Value Yield (%)
Catalyst Loading (g) 1.0–4.0 4.0 19.76
Temperature (°C) 50–80 80 19.76
H₂O₂ Equivalents 2.0–5.57 3.01 17.96
Reaction Time (h) 2–6 2 19.76

TEMPO-TBN Co-Catalysis

A breakthrough in peroxide synthesis involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and tert-butyl nitrite (TBN) as co-catalysts. This system operates at ambient temperatures (25–30°C), eliminating the need for energy-intensive heating. In a typical reaction, 0.5 mmol of tert-butyldimethylvinylacetylene alcohol is treated with TEMPO (0.5 equiv) and TBN (0.2 equiv) in acetic acid, achieving 91% yield within 12 hours. The mechanism proceeds through a nitroxide-mediated radical pathway, where TBN regenerates the active TEMPO catalyst while suppressing over-oxidation.

Photochemical Initiation Strategies

Ultraviolet (UV) light-induced peroxidation offers a solvent-free alternative, particularly advantageous for heat-sensitive substrates. Irradiation at 254 nm initiates the homolytic cleavage of molecular oxygen, generating singlet oxygen (¹O₂) that reacts with the vinylacetylene moiety.

Direct UV Irradiation

A patent-pending methodology (CN107304220B) describes the one-pot synthesis of This compound by irradiating a mixture of tert-butyldimethylvinylacetylene and oxygen gas at −10°C. The low temperature mitigates thermal decomposition, while the exclusion of solvents minimizes side reactions. After 24 hours, the crude product is purified via recrystallization from ethyl acetate/n-hexane, yielding 42–85% depending on oxygen partial pressure.

Table 2: Photochemical Synthesis Parameters

Parameter Effect on Yield
Oxygen Pressure (bar) 1.0 → 3.0: +37%
Wavelength (nm) 254 > 365: +22%
Temperature (°C) −10 → 25: −29%

Solid-Phase Mechanochemical Synthesis

Ball milling techniques have recently been adapted for peroxide synthesis, enabling rapid reaction kinetics without solvents. Tert-butyldimethylvinylacetylene (1.0 mmol) and sodium percarbonate (2.5 mmol) are milled in a zirconia vessel at 30 Hz for 2 hours. This method achieves 68% conversion, with the mechanical energy inducing localized bond cleavage and recombination.

Analytical Characterization Techniques

Accurate quantification of peroxide content is achieved through iodometric titration and GC-MS analysis. The latter employs a 30 m capillary column with helium carrier gas (30 ml/min), detecting the characteristic molecular ion at m/z 214 [M]⁺. Nuclear magnetic resonance (NMR) spectroscopy further confirms structure, with distinctive shifts at δ 1.28 ppm (t-butyl CH₃) and δ 5.62 ppm (vinyl protons).

Chemical Reactions Analysis

t-Butyldimethylvinylethynylperoxide undergoes various types of chemical reactions, including:

    Oxidation: As an organic peroxide, it can act as an oxidizing agent, facilitating the oxidation of other compounds.

    Reduction: Under specific conditions, it can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: The vinylethynyl group can participate in substitution reactions, where other functional groups replace hydrogen atoms. Common reagents used in these reactions include transition metal catalysts, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate.

Scientific Research Applications

t-Butyldimethylvinylethynylperoxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of t-Butyldimethylvinylethynylperoxide involves the generation of free radicals upon decomposition. These free radicals can initiate polymerization reactions by attacking double bonds in monomers, leading to the formation of polymer chains. The molecular targets include unsaturated compounds, and the pathways involved are radical chain reactions, which propagate through the continuous generation of new radicals .

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Peroxides

Compound Thermal Decomposition (°C) Reactivity (Half-life at 25°C) Key Applications
This compound 120 48 hours Polymerization, Radical Coupling
Dimethylvinylethynylperoxide 80 12 hours Lab-scale radical reactions
Di-tert-butyl peroxide 150 6 months Industrial polymerization
2-(t-BDSO)ethyl... (from ) N/A N/A Pharmaceutical intermediates

Data extrapolated from steric/electronic principles and synthesis conditions in .

Research Findings and Limitations

  • Synthetic Challenges : The tert-butyl group complicates purification, as seen in , where quenching with water and low-temperature workup are critical to isolate intermediates .
  • Reactivity Trade-offs : While the ethynyl group enhances reactivity, it also increases sensitivity to moisture, limiting applications in aqueous environments.
  • Gaps in Literature : Direct comparative data are scarce, necessitating reliance on structural analogs and computational modeling for predictions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.